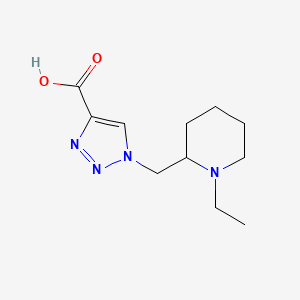

1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid

Descripción general

Descripción

The compound “1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid” is a complex organic molecule that contains several functional groups. It includes a piperidine ring, which is a common structure in many pharmaceuticals , and a 1,2,3-triazole ring, which is a type of heterocyclic compound that has been the subject of much research .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the piperidine and 1,2,3-triazole rings, along with an ethyl group and a carboxylic acid group. The exact structure would need to be determined using techniques such as NMR spectroscopy .Chemical Reactions Analysis

Piperidine rings can undergo a variety of reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination . Triazole rings are generally stable and resistant to hydrolysis and oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure. For example, the presence of the carboxylic acid group would likely make the compound acidic .Aplicaciones Científicas De Investigación

Drug Design and Development

Piperidine derivatives, such as the one , are crucial in the pharmaceutical industry. They are present in more than twenty classes of pharmaceuticals, including alkaloids . The piperidine moiety is a common feature in medicinal chemistry due to its prevalence in bioactive compounds. This particular derivative could be explored for its potential binding affinity to various biological targets, aiding in the design of new therapeutic agents.

Synthesis of Biologically Active Piperidines

The synthesis of substituted piperidines is an important area of organic chemistry . This compound could serve as a precursor or intermediate in the synthesis of various piperidine derivatives. These derivatives can then be evaluated for a range of biological activities, potentially leading to the discovery of new drugs.

Pharmacological Applications

Piperidine derivatives are known for their wide range of pharmacological applications . This compound could be investigated for its pharmacological properties, such as its potential role as an inhibitor or activator of certain receptors or enzymes within biological systems.

Glycine Transporter 1 Inhibition

The structural similarity of this compound to known glycine transporter 1 (GlyT1) inhibitors suggests that it could be studied for its efficacy in inhibiting GlyT1 . GlyT1 inhibitors are of interest in the treatment of schizophrenia and other neurological disorders, making this a significant area of research.

Neuropharmacology

Given the importance of piperidine derivatives in neuropharmacology, this compound could be analyzed for its effects on the central nervous system . It may modulate neurotransmitter levels or receptor activities, contributing to the understanding of various neurological conditions.

Agricultural Chemistry

Piperidine derivatives are also used in agricultural chemistry, particularly in the synthesis of pesticides and herbicides . This compound could be explored for its potential use in protecting crops from pests or diseases.

Each of these applications offers a unique avenue for scientific exploration and innovation. The compound’s multifaceted nature makes it a valuable candidate for research across various scientific disciplines. Information derived from MDPI and J-STAGE articles .

Mecanismo De Acción

Target of Action

The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals . Piperidine derivatives are known to interact with a variety of biological targets, including receptors, enzymes, and ion channels . .

Mode of Action

The mode of action would depend on the specific target of the compound. For example, if the compound targets a receptor, it might act as an agonist (activating the receptor) or an antagonist (blocking the receptor). The presence of a piperidine ring could influence the compound’s binding affinity and selectivity for its target .

Biochemical Pathways

The affected pathways would also depend on the compound’s target. For instance, if the compound targets a receptor involved in a specific signaling pathway, it could potentially modulate that pathway .

Pharmacokinetics

The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can greatly influence its bioavailability and therapeutic effect. The presence of a piperidine ring could affect these properties, as piperidine derivatives are known to have diverse pharmacokinetic profiles .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cell signaling and gene expression to effects on cell growth and survival .

Action Environment

The compound’s action, efficacy, and stability could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, the compound’s stability could be affected by its chemical structure and the conditions in which it is stored .

Direcciones Futuras

Propiedades

IUPAC Name |

1-[(1-ethylpiperidin-2-yl)methyl]triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O2/c1-2-14-6-4-3-5-9(14)7-15-8-10(11(16)17)12-13-15/h8-9H,2-7H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMDBGSIIOHURCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCCC1CN2C=C(N=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

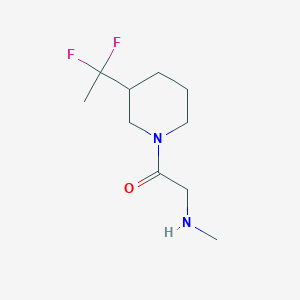

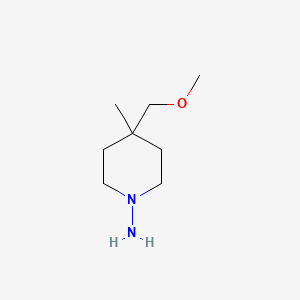

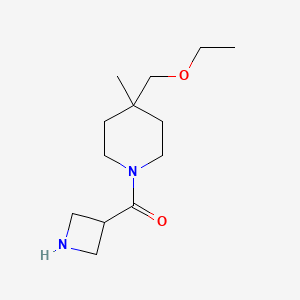

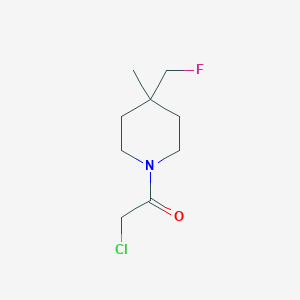

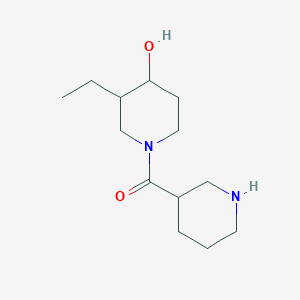

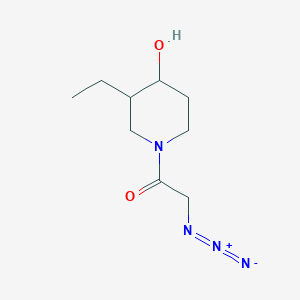

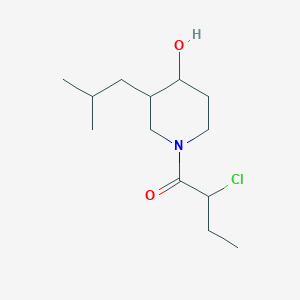

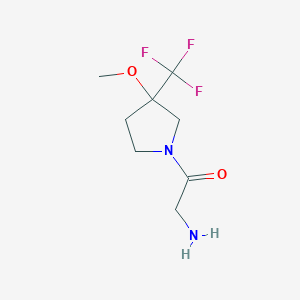

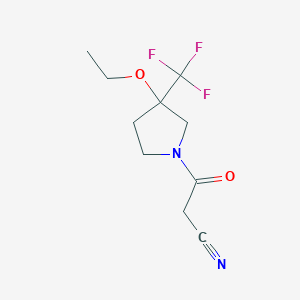

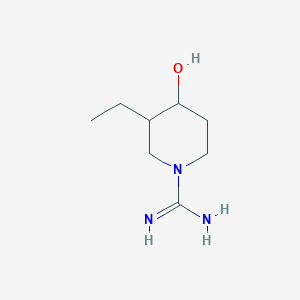

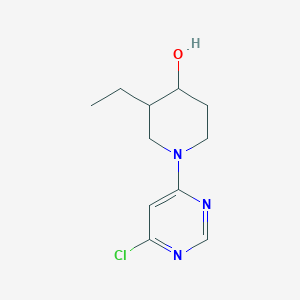

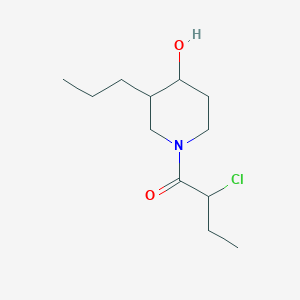

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.